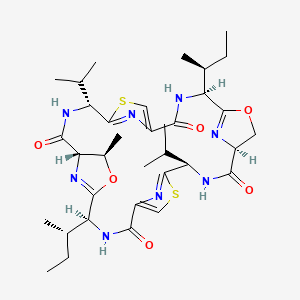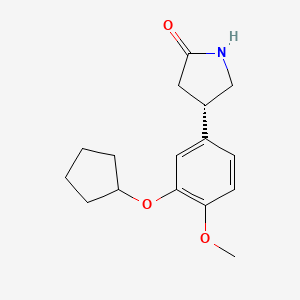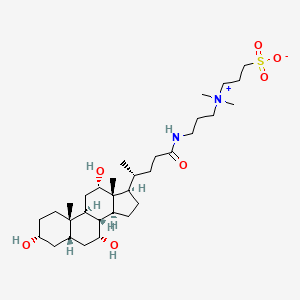
Chaps
Descripción general
Descripción
Aplicaciones Científicas De Investigación
CHAPS se utiliza ampliamente en diversas aplicaciones de investigación científica:
Mecanismo De Acción
CHAPS ejerce sus efectos solubilizando proteínas de membrana y rompiendo interacciones proteína-proteína. Su naturaleza zwitteriónica le permite interactuar tanto con regiones hidrófobas como hidrófilas de las proteínas, manteniendo su estado nativo . El grupo sulfonato proporciona una carga negativa, mientras que el grupo amonio cuaternario proporciona una carga positiva, permitiendo que this compound estabilice las proteínas en solución .
Análisis Bioquímico
Biochemical Properties
CHAPS plays a crucial role in biochemical reactions by solubilizing membrane proteins and maintaining their native state. It combines the properties of sulfobetaine-type and bile salt detergents, making it effective in disrupting lipid-lipid and lipid-protein interactions. This compound interacts with various enzymes, proteins, and other biomolecules, stabilizing them in solution. For instance, it has been shown to preserve the catalytic activity of trans-membrane proteases such as dipeptidyl peptidase IV and nephrilysin . The detergent’s high critical micelle concentration (6-10 mM) allows it to be easily removed from samples by dialysis, ensuring that the proteins remain functional .
Cellular Effects
This compound affects various types of cells and cellular processes by altering membrane integrity and protein interactions. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound treatment has been shown to preserve the morphology and marker distribution of urinary exosomes, which are crucial for cell communication and signaling . By maintaining the native state of membrane proteins, this compound ensures that cellular processes such as signal transduction and metabolic pathways remain functional.
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to membrane proteins and disrupting lipid bilayers. This interaction stabilizes proteins in their native conformation, preventing denaturation. This compound does not interfere with the biological activity of proteins, as it does not disrupt disulfide bridges or other stabilizing interactions within the protein structure . This makes it an ideal detergent for studying protein-protein interactions and enzyme activities in their native state.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is moisture-sensitive and hygroscopic, which can affect its long-term stability . When stored properly, it remains effective for solubilizing proteins and maintaining their activity. Long-term studies have shown that this compound can preserve the catalytic activity of enzymes and the structural integrity of proteins over extended periods . This makes it a reliable reagent for biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low concentrations, this compound effectively solubilizes membrane proteins without causing toxicity. At high doses, it can disrupt cellular membranes and lead to adverse effects. Studies have shown that this compound concentrations between 1-4% are typically used for protein solubilization in isoelectric focusing gels . It is important to optimize the dosage to achieve the desired effects without causing harm to the cells or tissues.
Metabolic Pathways
This compound is involved in various metabolic pathways by interacting with enzymes and cofactors. It affects metabolic flux and metabolite levels by stabilizing membrane proteins and maintaining their activity. For example, this compound treatment has been shown to preserve the catalytic activity of dipeptidyl peptidase IV and nephrilysin, which are involved in peptide metabolism . By maintaining the native state of these enzymes, this compound ensures that metabolic pathways remain functional.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed by interacting with transporters and binding proteins. It affects the localization and accumulation of membrane proteins by solubilizing them and maintaining their native state. This compound has been shown to preserve the morphology and marker distribution of urinary exosomes, which are crucial for cell communication and signaling . This ensures that the proteins are properly localized and functional within the cells.
Subcellular Localization
This compound is localized to specific subcellular compartments and organelles by targeting signals and post-translational modifications. It affects the activity and function of proteins by stabilizing them in their native state. For example, this compound treatment has been shown to preserve the catalytic activity of trans-membrane proteases such as dipeptidyl peptidase IV and nephrilysin, which are localized to specific cellular compartments . This ensures that the proteins remain functional and active within the cells.
Métodos De Preparación
CHAPS se puede sintetizar a partir del ácido cólico, un ácido biliar. La ruta sintética implica la reacción del ácido cólico con 3-dimetilaminopropilamina, seguida de sulfonación para introducir el grupo sulfonato . Los métodos de producción industrial suelen implicar pasos similares pero a mayor escala, asegurando la alta pureza y consistencia del producto final .
Análisis De Reacciones Químicas
CHAPS es relativamente estable y no sufre reacciones químicas significativas en condiciones de laboratorio normales. Es resistente a la oxidación y reducción debido a su naturaleza zwitteriónica. puede participar en reacciones de sustitución, particularmente en el grupo sulfonato, en condiciones específicas . Los reactivos comunes utilizados en estas reacciones incluyen ácidos o bases fuertes, que pueden facilitar el proceso de sustitución .
Comparación Con Compuestos Similares
CHAPS se compara a menudo con otros detergentes zwitteriónicos como el 3-[(3-Colamidopropil)dimetilamonio]-2-hidroxi-1-propanesulfonato (CHAPSO). Ambos compuestos tienen estructuras químicas similares, pero CHAPSO tiene un grupo hidroxilo adicional, lo que puede mejorar sus propiedades de solubilización . Otros compuestos similares incluyen el ácido taurodeoxílico y el ácido tauroquenodesoxílico, que son ácidos biliares con características estructurales similares .
Propiedades
IUPAC Name |
3-[dimethyl-[3-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]propyl]azaniumyl]propane-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H58N2O7S/c1-21(8-11-29(38)33-14-6-15-34(4,5)16-7-17-42(39,40)41)24-9-10-25-30-26(20-28(37)32(24,25)3)31(2)13-12-23(35)18-22(31)19-27(30)36/h21-28,30,35-37H,6-20H2,1-5H3,(H-,33,38,39,40,41)/t21-,22+,23-,24-,25+,26+,27-,28+,30+,31+,32-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMCMPZBLKLEWAF-BCTGSCMUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)NCCC[N+](C)(C)CCCS(=O)(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)NCCC[N+](C)(C)CCCS(=O)(=O)[O-])[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H58N2O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70997059 | |
| Record name | 3-(Dimethyl{3-[(3,7,12,24-tetrahydroxycholan-24-ylidene)amino]propyl}azaniumyl)propane-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70997059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
614.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White crystalline powder; [Amresco MSDS] | |
| Record name | CHAPS | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/12882 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
75621-03-3, 313223-04-0 | |
| Record name | 3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75621-03-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | CHAPS | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075621033 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(Dimethyl{3-[(3,7,12,24-tetrahydroxycholan-24-ylidene)amino]propyl}azaniumyl)propane-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70997059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Propanaminium, N,N-dimethyl-N-(3-sulfopropyl)-3-[[(3α,5β,7α,12α)-3,7,12-trihydroxy-24-oxocholan-24-yl]amino]-, inner salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.679 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-((3-CHOLAMIDOPROPYL)DIMETHYLAMMONIUM)-1-PROPANESULFONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QBP25342AG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does CHAPS interact with lipid membranes to solubilize membrane proteins?
A1: this compound disrupts the lipid bilayer structure of membranes by intercalating its hydrophobic steroid-like moiety into the hydrophobic core of the membrane [, , ]. This interaction competes with lipid-lipid interactions, leading to the formation of mixed micelles containing this compound, lipids, and membrane proteins, effectively solubilizing the proteins.
Q2: What is the molecular formula and weight of this compound?
A2: The molecular formula of this compound is C32H58N2O7S, and its molecular weight is 614.9 g/mol.
Q3: Is there any spectroscopic data available on this compound?
A3: While the provided articles do not include specific spectroscopic data, this compound can be characterized using techniques like Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) to analyze its structure and conformation.
Q4: How does this compound perform under various experimental conditions?
A5: this compound is compatible with a wide range of buffers and salts [, ]. Its performance is influenced by temperature, pH, and ionic strength, which can affect its critical micelle concentration (CMC) and aggregation properties [, , ].
Q5: Can this compound be used for long-term storage of membrane proteins?
A5: While this compound is suitable for solubilizing and maintaining protein activity during purification and reconstitution procedures, long-term storage of membrane proteins often requires optimization of detergent concentration and storage conditions, sometimes involving cryoprotectants, to maintain protein stability.
Q6: Does this compound exhibit any catalytic activity?
A6: this compound itself is not catalytically active. It functions as a detergent to solubilize membrane proteins, which may include enzymes with catalytic properties.
Q7: What are the primary applications of this compound in biochemical research?
A7: this compound is widely used for:
- Solubilizing and purifying membrane proteins from various sources [, , , , ].
- Reconstituting membrane proteins into artificial membranes for functional studies [, , , ].
- Investigating protein-lipid interactions and their role in membrane protein function [, , ].
Q8: Have there been computational studies on this compound interactions with membranes?
A8: While the provided articles do not mention specific computational studies, molecular dynamics simulations and other modeling techniques can be used to study the interactions of this compound with lipid bilayers and membrane proteins at a molecular level.
Q9: How do modifications to the this compound structure affect its solubilization properties?
A11: Structural modifications, such as changes to the length of the alkyl chain or the nature of the headgroup, can significantly influence the detergent's CMC, aggregation behavior, and ability to solubilize specific membrane proteins [, ].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





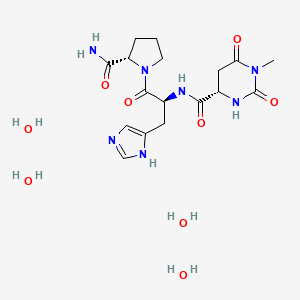
![5-[[(1,5-Dimethyl-3-oxo-2-phenyl-4-pyrazolyl)amino]methylidene]-1-hexyl-1,3-diazinane-2,4,6-trione](/img/structure/B1210221.png)
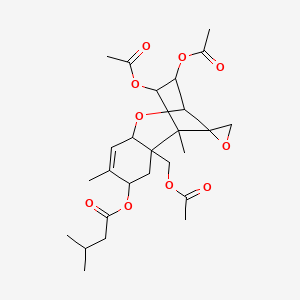
![Phenanthro[3,2-b]furan-4-carboxylic acid, 1,2,3,4,4a,5,6,6a,7,11,11a,11b-dodecahydro-4,7,11b-trimethyl-, methyl ester, (4S,4aR,6aS,7R,11aS,11bR)-](/img/structure/B1210225.png)


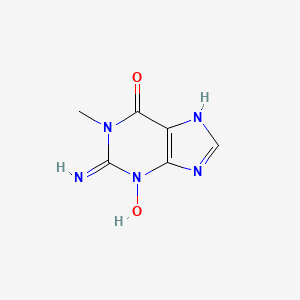
![1-[(2R)-2-[(1S,2S)-8-[(3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidin-2-yl]-1,2-dihydroxyoctyl]piperidin-1-yl]ethanone](/img/structure/B1210232.png)

